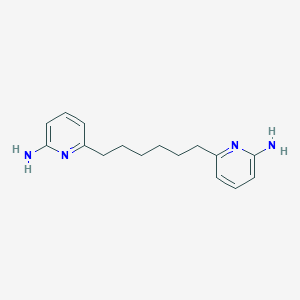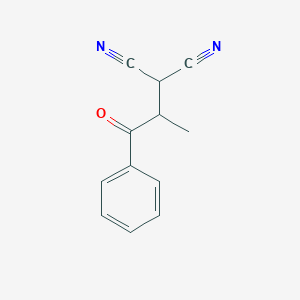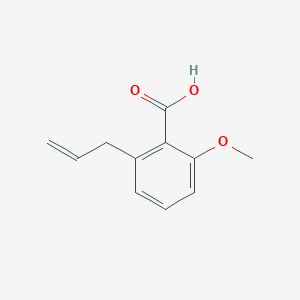![molecular formula C15H22O2 B14250934 Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- CAS No. 398142-42-2](/img/structure/B14250934.png)
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is a chemical compound with a complex structure that includes a phenol group, a hydroxymethyl group, and a dimethylcyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxymethyl derivatives of phenols can be achieved through the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method provides good yields and regiospecificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the hydroxymethylation of phenols under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Quinone Methide Intermediate Hypothesis: The compound can form quinone methide intermediates, which are reactive species involved in various chemical reactions.
SN2 Mechanism: Involves the nucleophilic attack of the phenolate ion on the methylol carbon of another molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the dimethylcyclopentyl group.
4-Hydroxymethylphenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is unique due to the presence of the dimethylcyclopentyl group, which imparts distinct chemical properties and reactivity compared to other hydroxymethylphenols.
Propriétés
Numéro CAS |
398142-42-2 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methylphenol |
InChI |
InChI=1S/C15H22O2/c1-11-5-6-13(17)12(9-11)15(10-16)8-4-7-14(15,2)3/h5-6,9,16-17H,4,7-8,10H2,1-3H3 |
Clé InChI |
RWRCROWOIGNRGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)



![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)

![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
